molecular formula C21H27B B1496982 2'-Bromo-2,4,6-triisopropyl-1,1'-biphenyl

2'-Bromo-2,4,6-triisopropyl-1,1'-biphenyl

Cat. No.: B1496982
M. Wt: 359.3 g/mol
InChI Key: BUDPPJGEOYUCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2’,4’,6’-triisopropylbiphenyl is an organic compound with the molecular formula C21H27Br. It is a brominated biphenyl derivative, characterized by the presence of three isopropyl groups attached to the biphenyl structure. This compound is of significant interest in organic synthesis and catalysis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’,4’,6’-triisopropylbiphenyl typically involves the bromination of 2’,4’,6’-triisopropylbiphenyl. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-2’,4’,6’-triisopropylbiphenyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4’,6’-triisopropylbiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.

    Coupling Reactions: Palladium catalysts such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4’,6’-triisopropylbiphenyl in catalytic processes involves its coordination to a metal center, such as palladium. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal complex. This coordination facilitates various catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl:

    2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl:

Uniqueness

2-Bromo-2’,4’,6’-triisopropylbiphenyl is unique due to its bromine atom, which allows it to participate in a broader range of chemical reactions compared to its phosphine analogs. The presence of the bromine atom also makes it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

2-(2-bromophenyl)-1,3,5-tri(propan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27Br/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDPPJGEOYUCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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